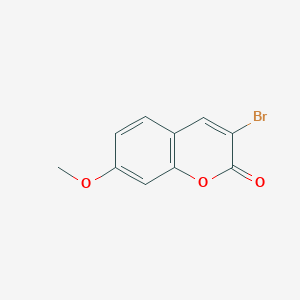

2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-

Description

Significance within Contemporary Heterocyclic Chemistry Research

Heterocyclic compounds are central to medicinal chemistry and materials science. researchgate.net Coumarins, in particular, are recognized as a "privileged scaffold," meaning their structure is a versatile template for developing new biologically active agents. frontiersin.orgrsc.org The introduction of a bromine atom, as in 3-bromo-7-methoxycoumarin, provides a reactive handle for further chemical modification. This position is often utilized in cross-coupling reactions to build more complex molecular architectures, such as fused heterocyclic systems. rsc.orgmdpi.com

The study of such derivatives contributes to the broader understanding of structure-activity relationships within the coumarin (B35378) class. Researchers investigate how substitutions at various positions on the coumarin ring influence the molecule's chemical and physical properties, such as fluorescence, and its potential applications. researchgate.net The exploration of compounds like 3-bromo-7-methoxycoumarin is integral to the development of novel compounds with tailored functions.

Strategic Importance of Brominated and Methoxylated Coumarin Scaffolds in Synthetic Design

The strategic value of the 3-bromo-7-methoxycoumarin scaffold lies in the distinct roles of its substituent groups.

Bromine Atom at C3-Position: The carbon-bromine bond at the C3 position is a key functional group for synthetic transformations. It serves as an electrophilic site and a leaving group, making it an ideal precursor for a variety of chemical reactions. For instance, 3-bromocoumarins are widely used as starting materials in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. frontiersin.orgrsc.org This allows for the attachment of aryl or other organic fragments, creating diverse libraries of compounds. rsc.org

Methoxy (B1213986) Group at C7-Position: The methoxy group at the C7 position is an electron-donating group that significantly influences the electronic properties of the coumarin ring system. This substitution pattern is known to enhance the fluorescence quantum yield of coumarins, making them valuable as fluorescent probes and labels. omlc.org The 7-methoxy substitution also plays a role in modulating the biological activity of coumarin derivatives. nih.gov

The combination of these two functional groups on a single scaffold provides a powerful tool for synthetic chemists. It allows for the construction of complex molecules with potential applications in medicinal chemistry and materials science, where the fluorescence properties conferred by the methoxy group can be combined with the structural diversity enabled by the bromine handle.

Overview of Advanced Methodologies Employed in the Study of the Chemical Compound

The characterization and study of 3-bromo-7-methoxycoumarin and its analogues involve a range of advanced scientific methodologies.

Synthesis and Spectroscopic Analysis: The synthesis of brominated coumarins is often achieved through the electrophilic bromination of a corresponding coumarin precursor using reagents like N-bromosuccinimide (NBS). researchgate.netunica.it Following synthesis, a suite of spectroscopic techniques is employed for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the positions of the bromine and methoxy substituents on the coumarin core. researchgate.netmdpi.commdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) of the lactone ring. researchgate.netmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound. mdpi.com

Crystallographic and Computational Studies:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For the closely related compound, 3-bromo-7-methoxy-4-methylcoumarin, crystallographic analysis revealed a monoclinic crystal system. researchgate.net

Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), are used to optimize the molecular geometry and predict properties like vibrational frequencies and electronic behavior. These theoretical calculations complement experimental data, providing deeper insight into the molecule's structure and reactivity. researchgate.netahievran.edu.tr

Fluorescence Spectroscopy: Given the influence of the 7-methoxy group, fluorescence spectroscopy is a key technique for characterizing the photophysical properties of these compounds. These studies measure the excitation and emission spectra, as well as the quantum yield, to assess their potential as fluorescent materials. researchgate.netomlc.org

Compound Data

Below are tables detailing the properties of 3-bromo-7-methoxy-4-methylcoumarin, a closely related and well-documented analogue, and other relevant compounds mentioned in the text.

Table 1: Physicochemical Properties of 3-bromo-7-methoxy-4-methylcoumarin

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉BrO₃ | researchgate.net |

| Molecular Weight | 269.09 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Melting Point | 143-145 °C | researchgate.net |

Table 2: ¹H NMR Spectroscopic Data for 3-bromo-7-methoxy-4-methylcoumarin

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 2.57-2.59 | Singlet | CH₃ | researchgate.net |

| 3.87-3.88 | Singlet | OCH₃ | researchgate.net |

| 6.78-6.80 | Singlet | Ar-H | researchgate.net |

| 6.86-6.91 | Doublet | Ar-H | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-7-3-2-6-4-8(11)10(12)14-9(6)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNOVFVHYWJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446917 | |

| Record name | 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72167-80-7 | |

| Record name | 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2h 1 Benzopyran 2 One, 3 Bromo 7 Methoxy and Its Derivatives

Regioselective Synthesis of 2H-1-Benzopyran-2-one Derivatives

The synthesis of 3-bromo-7-methoxy-2H-1-benzopyran-2-one typically involves the initial formation of the 7-methoxycoumarin (B196161) scaffold, followed by selective bromination at the C-3 position. Alternatively, the bromine atom can be introduced at an earlier stage, followed by the formation of the coumarin (B35378) ring.

The introduction of a bromine atom at the C-3 position of the coumarin ring is a key step. The C-3 position is part of an α,β-unsaturated lactone system. Direct electrophilic bromination at this position can be challenging. A common and effective reagent for such transformations is N-Bromosuccinimide (NBS). missouri.eduwikipedia.org NBS is a versatile reagent that can perform brominations via radical or electrophilic pathways, depending on the reaction conditions. wikipedia.org

For electron-rich aromatic systems and heterocycles, NBS is a preferred brominating agent. missouri.edu The reaction with 7-methoxycoumarin would likely proceed under radical conditions, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light, or under acidic catalysis. missouri.edu Highly deactivated aromatic compounds have been successfully monobrominated using NBS in concentrated sulfuric acid, which suggests that even with the electron-withdrawing nature of the pyrone ring, bromination can be achieved. organic-chemistry.org Another approach involves the use of bromine in a solvent like acetic acid, which has been shown to effect bromination on the coumarin nucleus, for instance, at the C-5 position of an 8-methoxycoumarin (B1348513) derivative. mdpi.com

A plausible synthetic route involves the treatment of 7-methoxycoumarin with NBS in a suitable solvent such as carbon tetrachloride, often with a catalytic amount of a radical initiator.

Table 1: Reagents for C-3 Bromination of Coumarins

| Reagent | Conditions | Remarks |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), reflux in CCl4 | Common for allylic and benzylic bromination; applicable to activated systems. missouri.edu |

| N-Bromosuccinimide (NBS) | Acid catalysis (e.g., H2SO4) | Effective for deactivated aromatic compounds. organic-chemistry.org |

The 7-methoxy group is a common feature in many naturally occurring and synthetic coumarins. It can be introduced in two primary ways: by starting with a precursor that already contains the methoxy (B1213986) group or by functionalizing the C-7 position of a pre-formed coumarin ring.

A common precursor for the synthesis of 7-methoxycoumarin is 3-methoxyphenol (B1666288). This starting material can be used in various condensation reactions to build the pyrone ring. stackexchange.com

Alternatively, if 7-hydroxycoumarin (umbelliferone) is synthesized first, the hydroxyl group can be methylated to yield the desired 7-methoxy derivative. A standard method for this conversion is the Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate (K2CO3). beilstein-journals.org This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF. beilstein-journals.orgwikipedia.org

Table 2: Methods for C-7 Methoxy Group Introduction

| Method | Precursor | Reagents and Conditions |

|---|---|---|

| Condensation Reaction | 3-Methoxyphenol | Reacted with a β-ketoester (Pechmann) or other suitable partner. stackexchange.com |

| Williamson Ether Synthesis | 7-Hydroxycoumarin | Dimethyl sulfate, K2CO3, reflux in acetone. beilstein-journals.org |

Classical and Contemporary Reaction Approaches for the Benzopyranone Core

The synthesis of the fundamental 2H-1-benzopyran-2-one (coumarin) skeleton can be achieved through several well-established named reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Pechmann condensation is one of the most widely used methods for synthesizing coumarins. nih.govscienceinfo.com It involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. sciforum.net For the synthesis of 7-methoxycoumarin, 3-methoxyphenol is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. stackexchange.com

A variety of acid catalysts can be employed, ranging from strong protic acids like sulfuric acid (H₂SO₄) to Lewis acids such as aluminum chloride (AlCl₃) and solid acid catalysts. stackexchange.comscienceinfo.com The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. sciforum.net

Table 3: Catalysts Used in Pechmann Condensation

| Catalyst | Substrates | Yield (%) | Reference |

|---|---|---|---|

| InCl3 | m-Methoxyphenol, Ethyl acetoacetate | 80 | stackexchange.com |

| Sulfamic acid | Various phenols and β-ketoesters | 50-90 | scienceinfo.com |

| H2SO4 | Resorcinol, Methyl 2-fluorobenzoylacetate | - | beilstein-journals.org |

The Knoevenagel condensation provides another versatile route to coumarins. jmchemsci.comsciensage.info This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, ethyl acetoacetate, or malononitrile. jmchemsci.comresearchgate.net The reaction is generally catalyzed by a weak base like piperidine (B6355638) or pyridine. jmchemsci.com

For the synthesis of a 7-methoxycoumarin derivative, 2-hydroxy-4-methoxybenzaldehyde (B30951) would be the starting aldehyde. The reaction proceeds through the formation of a C=C bond, followed by an intramolecular cyclization (lactonization) to form the coumarin ring. The use of ionic liquids as both solvent and catalyst has been explored to make the process more environmentally friendly. sciensage.info

The Perkin reaction was historically the first method used to synthesize coumarin itself. scienceinfo.comlongdom.org It involves the condensation of an o-hydroxybenzaldehyde (like salicylaldehyde) with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the sodium or potassium salt of the corresponding acid. longdom.orgresearchgate.net The mechanism is believed to involve the initial acetylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation. sciforum.netsci-hub.se While historically significant, this reaction often requires high temperatures. nih.gov

The Kostanecki-Robinson reaction offers a pathway to coumarins starting from o-hydroxyaryl ketones and an aliphatic acid anhydride. wikipedia.orgjmchemsci.comscienceinfo.com This method can produce coumarins substituted at the C-3 and/or C-4 positions. jmchemsci.comresearchgate.net The reaction mechanism involves O-acylation of the phenol, followed by an intramolecular aldol (B89426) condensation and subsequent elimination to form the pyrone ring. wikipedia.org While chromones can sometimes be the major product, the reaction conditions can be tuned to favor the formation of coumarins. sciensage.info

Wittig and Reformatsky Reaction Pathways

The Wittig and Reformatsky reactions are classical yet powerful tools for carbon-carbon bond formation and have been adapted for the synthesis of coumarin skeletons.

The Wittig reaction provides a reliable route to alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org This methodology has been effectively employed in coumarin synthesis. A common strategy involves the reaction of a salicylaldehyde (B1680747) derivative with a phosphorus ylide, such as carbethoxymethylenetriphenylphosphorane. The intramolecular cyclization of the resulting cinnamate (B1238496) derivative yields the coumarin ring. elsevierpure.com For the synthesis of 3-bromocoumarins, a tandem approach involving bromination of the Wittig reagent with N-bromosuccinimide (NBS) followed by the Wittig reaction with a salicylaldehyde and subsequent cyclization offers a one-pot procedure to access these valuable intermediates. researchgate.net This method is advantageous due to the commercial availability of diverse salicylaldehyde derivatives, allowing for the creation of a wide range of functionalized 3-bromocoumarins. researchgate.net

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. byjus.comwikipedia.orgorganic-chemistry.org In the context of coumarin synthesis, this reaction is typically used to create 3,4-disubstituted coumarins. researchgate.net The process starts with the formation of an organozinc reagent (a Reformatsky enolate) from an α-haloester and zinc. wikipedia.org This enolate then adds to a carbonyl compound. byjus.com The resulting β-hydroxy esters are crucial intermediates that can undergo cyclization to form the coumarin ring. byjus.com The use of activated zinc and various solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can improve reaction yields. byjus.comwikipedia.org

| Reaction | Key Reagents | Product Type | Reference(s) |

| Wittig Reaction | Salicylaldehyde, Phosphorus Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane), NBS (for bromination) | 3-Substituted Coumarins, 3-Bromocoumarins | elsevierpure.comresearchgate.net |

| Reformatsky Reaction | Salicylaldehyde/Ketone, α-Halo ester, Zinc metal | 3,4-Disubstituted Coumarins, β-Hydroxy esters | byjus.comwikipedia.orgresearchgate.net |

Claisen Rearrangement Approaches

The Claisen rearrangement is a powerful, thermally-driven kjscollege.comkjscollege.com-sigmatropic rearrangement of an allyl vinyl ether, which forms a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In phenolic systems, the initial rearrangement is often followed by a tautomerization step to restore aromaticity. organic-chemistry.org This reaction provides a regioselective method for introducing substituents onto the aromatic ring of coumarins.

A common application involves the O-allylation of a hydroxycoumarin, such as 7-hydroxycoumarin, to form an allyl ether. Heating this intermediate triggers the Claisen rearrangement, where the allyl group migrates from the oxygen to an ortho-carbon position. kjscollege.comtsijournals.com For a 7-allyloxycoumarin (B186951), this typically yields an 8-allyl-7-hydroxycoumarin. kjscollege.com This classical C-C bond-forming reaction is noted for its high degree of regioselectivity and has been utilized in the synthesis of various coumarin-annulated heterocycles. mdpi.com The reaction can be performed under thermal conditions, sometimes requiring high temperatures (100–200 °C), or facilitated by microwave irradiation, which can significantly increase reaction rates. kjscollege.comwikipedia.org

| Precursor | Reaction | Product | Key Features | Reference(s) |

| 7-Hydroxycoumarin | O-allylation, then thermal or microwave-assisted Claisen Rearrangement | 8-Allyl-7-hydroxycoumarin | Regioselective C-C bond formation at the C-8 position. | kjscollege.comtsijournals.com |

| Allyl Phenyl Ether Derivatives | kjscollege.comkjscollege.com-Sigmatropic Rearrangement | ortho-Allyl Phenols | Forms γ,δ-unsaturated carbonyls; fundamental for C-alkylation of phenols. | wikipedia.orgorganic-chemistry.org |

Catalytic Transformations for Advanced Functionalization

The bromine atom at the C-3 position of 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- serves as a versatile handle for introducing a wide array of functional groups through catalytic cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. mdpi.comwikipedia.org The 3-bromocoumarin scaffold is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction pairs an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls and has been applied to 3-halocoumarins to produce 3-arylcoumarins. mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. researchgate.net The versatility of commercially available boronic acids allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C-3 position. researchgate.net

The Stille reaction couples an organotin compound (stannane) with an sp²-hybridized halide. organic-chemistry.orgwikipedia.org While the toxicity of tin reagents is a drawback, the reaction is highly versatile and tolerant of many functional groups. organic-chemistry.orglibretexts.org Acyl chlorides, aryl halides, and vinyl halides can all be coupled with various organostannanes, providing a pathway to ketones and other complex molecules. wikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction is highly effective for the vinylation of aryl bromides. nih.gov For 3-bromocoumarins, the Heck reaction can be used to introduce alkenyl groups at the C-3 position, further diversifying the molecular structure. beilstein-journals.org

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Product | Reference(s) |

| Suzuki-Miyaura | 3-Bromocoumarin + Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ / Base (e.g., K₃PO₄, K₂CO₃) | 3-Arylcoumarin | libretexts.orgmdpi.comresearchgate.net |

| Stille | 3-Bromocoumarin + Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | 3-Substituted (Alkenyl, Aryl) Coumarin | organic-chemistry.orgwikipedia.orglibretexts.org |

| Heck | 3-Bromocoumarin + Alkene | Pd(OAc)₂ / Base (e.g., Triethylamine) | 3-Alkenylcoumarin | organic-chemistry.orgwikipedia.orgnumberanalytics.com |

C–H Bond Activation Strategies

Direct C–H bond activation has emerged as a powerful and atom-economical strategy for molecular functionalization, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net In the coumarin system, the C-3 and C-4 positions are the most reactive sites for C-H activation. researchgate.net Transition metals, particularly palladium, rhodium, and cobalt, are effective catalysts for these transformations. mdpi.comresearchgate.net

Palladium-catalyzed C-H alkenylation tends to be selective for the C-3 position, while arylation often favors the C-4 position. researchgate.net For instance, the direct alkenylation of coumarins with acrylates can be achieved using a Pd(OAc)₂ catalyst with an oxidant like K₂S₂O₈. mdpi.com Rhodium catalysts have been used for cycloaddition reactions involving C-H activation to build more complex heterocyclic systems onto the coumarin core. mdpi.com These methods provide a direct route to functionalized coumarins that complements traditional cross-coupling approaches. nih.gov

Organocatalytic and Metal-Free Synthetic Routes

To circumvent the cost and potential toxicity of metal catalysts, organocatalytic and metal-free synthetic routes have gained significant attention. Organocatalysis utilizes small organic molecules to accelerate chemical reactions.

For coumarin derivatives, nucleophilic organocatalysis has been applied to the cyclization of ortho-hydroxycinnamates. researchgate.net Furthermore, the functionalization of the coumarin core can be achieved using organocatalysts. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to mediate the highly selective sulfanylation of 3-bromocoumarins with various thiols. This reaction proceeds through a thia-Michael addition followed by a dehydrobromination, affording 4-sulfanylcoumarins in high yields without the need for a metal catalyst. nih.gov Metal-free tandem reactions, such as an acylation/cyclization of alkynoates with aldehydes, have also been developed to construct 3-acyl-4-arylcoumarins. organic-chemistry.org

Green Chemistry Principles in the Synthesis of the Compound and its Analogs

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ingentaconnect.comeurekaselect.com Several green methodologies have been successfully applied to the synthesis of coumarins.

These approaches include:

Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields. kjscollege.com It has been used for Knoevenagel condensations and Suzuki coupling reactions in coumarin synthesis. kjscollege.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. kjscollege.com

Solvent-Free Reactions: Performing reactions without a solvent (or in a melt) minimizes waste and simplifies purification. kjscollege.com The Knoevenagel condensation has been reported to proceed efficiently under solvent-free microwave conditions. kjscollege.com

Green Solvents: The use of benign and recyclable solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green synthesis. tsijournals.com PEG-400 has been used as a solvent for the O-allylation of 7-hydroxycoumarin and in Suzuki coupling reactions. kjscollege.comtsijournals.com

These green methods have been applied to classical coumarin syntheses like the Pechmann, Knoevenagel, and Claisen reactions, making the production of these valuable compounds more environmentally friendly and efficient. ingentaconnect.comeurekalert.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatic rate accelerations and higher yields compared to conventional heating methods. researchgate.net This technology has proven to be a powerful tool in heterocyclic chemistry, including the synthesis of the coumarin scaffold. beilstein-journals.org The synthesis of coumarin derivatives, including those with bromo and methoxy substitutions, can be efficiently achieved through various condensation reactions under microwave irradiation.

Key reactions for constructing the coumarin core, such as the Pechmann, Knoevenagel, and Perkin condensations, have been successfully adapted for microwave conditions. For instance, the Perkin rearrangement of 3-bromocoumarins to form benzofuran-2-carboxylic acids is significantly expedited by microwave heating, reducing reaction times from hours to mere minutes with quantitative yields. nih.gov The initial 3-bromocoumarins themselves can be prepared via microwave-assisted regioselective bromination. nih.gov

A study on the synthesis of 3-(3-bromophenyl)-7-acetoxycoumarin demonstrated a rapid, 5-minute microwave-assisted reaction between 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde (B120756) in the presence of triethylamine (B128534) and acetic anhydride, showcasing the efficiency of this method for creating 3-phenylcoumarin (B1362560) structures. mdpi.com Similarly, the condensation of 3-(2-bromoacetyl)chromen-2-ones with various nucleophiles to create complex heterocyclic systems is greatly accelerated under microwave irradiation, with reactions completing in 10-15 minutes in high yield, compared to hours via conventional heating. jocpr.com

The Pechmann condensation, a cornerstone of coumarin synthesis, is also highly amenable to microwave assistance. The reaction of phenols with β-ketoesters, often requiring long reaction times and harsh acid catalysts, can be performed under solvent-free conditions with microwave irradiation, leading to significantly improved yields and shorter reaction times. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Coumarin Derivatives

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methyl-6,7-dimethoxycoumarin, NBS | Acetonitrile | 250W, 80°C, 5 min | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | - | nih.gov |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH, Ethanol | 300W, 79°C, 5 min | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99% | nih.gov |

| 3-Bromophenylacetic acid, 2,4-Dihydroxybenzaldehyde | Triethylamine, Acetic anhydride | 110°C, 5 min | 3-(3-Bromophenyl)-7-acetoxycoumarin | - | mdpi.com |

| 3-(2-Bromoacetyl)chromen-2-one, 4-Amino-5-phenyl-4H acs.orgnih.govnih.govtriazole-3-thiol | DMF | 450W, 10-15 min | 3-(3-Phenyl-7H- acs.orgnih.govnih.govtriazolo[3,4-b] acs.orgnih.govrsc.orgthiadiazin-6-yl)-chromen-2-one | 82-94% | jocpr.com |

Ultrasound-Assisted Protocols

Ultrasound-assisted synthesis employs acoustic cavitation to create localized high-pressure and high-temperature zones, which can dramatically enhance reaction rates and yields. This green chemistry technique has been effectively applied to the synthesis of various coumarin derivatives. researchgate.netresearchgate.net The benefits include shorter reaction times, milder conditions, and often improved product yields compared to silent (non-sonicated) reactions. jocpr.comtandfonline.com

The synthesis of 3-aryl coumarins from salicylaldehydes and phenylacetyl chlorides, for example, is significantly accelerated under ultrasonic irradiation, providing better yields in a fraction of the time required by conventional methods. researchgate.netscirp.org This approach is applicable to a range of substituted salicylaldehydes, including bromo-substituted variants, to produce compounds like 6-bromo-3-(4'-nitrophenyl) coumarin. scirp.org

Furthermore, ultrasound irradiation has been successfully used for the bromination and nitration of pre-formed coumarin scaffolds. The ultrasound-aided bromination of coumarin derivatives using bromine in glacial acetic acid proceeds efficiently, allowing for the synthesis of compounds such as 6-bromo-4,7-dihydroxycoumarin and 6-bromo-4,7-dimethylcoumarin. jocpr.com A three-component reaction involving salicylaldehydes, ethyl acetoacetate, and various benzaldehydes to form 3-cinnamoyl coumarins is also enhanced by sonication. This method has been used to prepare 1-(3-(7-Methoxy Coumarinyl))-3-phenyl-2-propen-1-one in high yield. tandfonline.com The use of ultrasound provides superior yields in shorter times compared to conventional heating. tandfonline.com

Table 2: Ultrasound-Assisted Synthesis of Substituted Coumarins

| Reactant(s) | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde, Phenylacetyl chloride | K₂CO₃, THF | Ultrasound irradiation | 3-Aryl coumarins | 7-98% | researchgate.netscirp.org |

| 4,7-Dihydroxycoumarin | Bromine, Glacial acetic acid | Ultrasonic bath | 6-Bromo-4,7-dihydroxycoumarin | - | jocpr.com |

| 4-Methoxy-salicylaldehyde, Ethyl acetoacetate, Benzaldehyde | CoCl₂NN'PhBIA/Al-SBA-15 | Ultrasound irradiation | 1-(3-(7-Methoxy Coumarinyl))-3-phenyl-2-propen-1-one | 90% | tandfonline.com |

| 6-Methyl-3-acetylcoumarin, Thiosemicarbazide, p-Chlorobenzaldehyde | Chitosan-grafted-poly(vinylpyridine) | Ultrasonic irradiation | 3-(1-(2-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | 86% | frontiersin.org |

Solvent-Free and Deep Eutectic Solvent (DES) Mediated Syntheses

The move towards more sustainable chemical processes has popularized solvent-free reactions and the use of green solvent alternatives like Deep Eutectic Solvents (DESs). These approaches minimize or eliminate the use of volatile and often toxic organic solvents, reducing environmental impact and simplifying product work-up.

Solvent-Free Synthesis: Solvent-free, or neat, reactions are often conducted by grinding solid reactants together, sometimes with a solid catalyst, and heating. This methodology has been applied to the synthesis of coumarin derivatives. For example, the reaction of 3-(bromoacetyl)coumarin (B1271225) derivatives with arylamines can be promoted under solvent-free conditions using K₂CO₃. nih.govrsc.org Similarly, fused imidazo[1,2-a] acs.orgbohrium.comnaphthyridines have been prepared through the solvent-free reaction of 3-(bromoacetyl)coumarin and 2-amino-1,8-naphthyridines, catalyzed by DABCO. nih.govrsc.org These methods exemplify the efficiency and atom economy of eliminating the solvent from the reaction medium.

Deep Eutectic Solvent (DES) Mediated Synthesis: DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than the individual components. nih.gov They are prized for being biodegradable, inexpensive, and often recyclable, acting as both the solvent and catalyst in many reactions. nih.govresearchgate.net

The Pechmann condensation, a key route to coumarins, has been successfully performed in various DESs. A study utilizing a DES made from choline (B1196258) chloride and L-(+)-tartaric acid demonstrated excellent yields (60-98%) for a range of functionalized coumarins, including 7-methoxy-4-methyl-2H-chromen-2-one (65% yield). acs.orgnih.gov Another novel acidic deep eutectic solvent (ADES) was also shown to be highly effective for the Pechmann condensation, producing coumarin derivatives in high yields (72-97%) under mild conditions. researchgate.netnih.gov The DES can often be recycled and reused multiple times without a significant drop in product yield, further enhancing the green credentials of this methodology. acs.orgnih.govresearchgate.net

Table 3: Synthesis of Coumarin Derivatives in Deep Eutectic Solvents (DES)

| Reactants | DES System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Resorcinol, Ethyl acetoacetate | Choline chloride / L-(+)-Tartaric acid (1:2) | 110°C, 10 min | 7-Hydroxy-4-methylcoumarin | 94% | acs.orgnih.gov |

| 4-Methoxyphenol, Ethyl acetoacetate | Choline chloride / L-(+)-Tartaric acid (1:2) | 110°C, 45 min | 7-Methoxy-4-methyl-2H-chromen-2-one | 65% | acs.org |

| Resorcinol, Ethyl acetoacetate | Benzyl chloride / 2-(dimethylamino)ethanol / p-toluenesulfonic acid | 100°C | 7-Hydroxy-4-methylcoumarin | 97% | researchgate.net |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. This strategy is highly atom-economical and offers a powerful and efficient means of generating molecular complexity and diversity from simple, readily available building blocks. MCRs are particularly valuable for constructing complex heterocyclic scaffolds like coumarins. beilstein-journals.org

Several MCRs have been developed for the synthesis of coumarin derivatives. A one-pot, three-component synthesis of coumarin-annulated 2-aminothiazoles has been reported, catalyzed by iron(III) chloride. nih.gov Another versatile three-component reaction involves salicylaldehydes, amines, and diethylmalonate to produce coumarin-3-carboxamides. researchgate.net

The synthesis of functionalized 3-bromocoumarins can also be achieved via a one-pot three-component bromination/Wittig/cyclization tandem process, starting from methyl (triphenylphosphoranylidene)acetate, N-bromosuccinimide (NBS), and various 2-hydroxybenzaldehydes. researchgate.net This approach is highly efficient for creating large combinatorial libraries of 3-halocoumarins. researchgate.net

The combination of MCRs with enabling technologies like microwave irradiation further enhances their efficiency, leading to high yields, reduced reaction times, and simpler purification. beilstein-journals.org For example, a three-component reaction of 3-(bromoacetyl)coumarin, ammonium (B1175870) thiocyanate, and phenacyl aniline (B41778) has been used to achieve a one-pot synthesis of novel substituted imidazoles. rsc.org These strategies highlight the power of MCRs to rapidly assemble complex coumarin-based molecules, which is invaluable for medicinal chemistry and materials science.

Table 4: Multicomponent Reactions for the Synthesis of Coumarin-Based Scaffolds

| Components | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Hydroxybenzaldehydes, Methyl (triphenylphosphoranylidene)acetate, N-Bromosuccinimide | - | Functionalized 3-Bromocoumarins | researchgate.net |

| 3-(Bromoacetyl)coumarin, Ammonium thiocyanate, Phenacyl aniline | - | Substituted Imidazoles | rsc.org |

| 7-Hydroxycoumarin derivatives, Acetylenic esters, Aromatic aldehydes | NEt₃ | Substituted but-2-enedioates | researchgate.net |

| Salicylaldehyde, Acetylcoumarin, Thiosemicarbazide/Arylhydrazine | Chitosan-grafted-poly(vinylpyridine) | Thiazole/Pyridine-linked coumarins | frontiersin.org |

| 4-Hydroxycoumarin, Aryl aldehydes, Malononitrile | Iron(III) chloride | Coumarin annulated 2-aminothiazole | nih.gov |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2h 1 Benzopyran 2 One, 3 Bromo 7 Methoxy

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The coumarin (B35378) nucleus consists of a fused benzene (B151609) and α-pyrone ring. The reactivity of the benzene portion of 3-bromo-7-methoxycoumarin towards aromatic substitution is dictated by the interplay of its substituents.

Electrophilic Aromatic Substitution (EAS) Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. rsc.org The reaction generally proceeds via a two-step mechanism: attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. nih.govwikipedia.org

In 3-bromo-7-methoxycoumarin, the substituents exert competing electronic effects.

7-Methoxy Group (-OCH₃): This is a strongly activating, electron-donating group due to its +M (mesomeric) effect. It directs incoming electrophiles to the ortho and para positions relative to itself, which are C-6 and C-8.

Lactone Ring and C-3 Bromo Group: The coumarin ring system, particularly the α,β-unsaturated lactone, is electron-withdrawing (-M and -I effects), deactivating the benzene ring towards electrophilic attack. The bromine at C-3 also contributes a deactivating inductive effect (-I).

The powerful activating effect of the 7-methoxy group dominates, making the benzene ring nucleophilic enough to react. Therefore, electrophilic substitution is predicted to occur selectively at the positions activated by the methoxy (B1213986) group. The likely positions for substitution are C-6 and C-8, which are ortho to the activating methoxy group.

Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. byjus.com This mechanism is uncommon for typical aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For 3-bromo-7-methoxycoumarin, the benzene ring itself is not sufficiently electron-deficient to readily undergo SNAr. The deactivating effect of the lactone is moderate, and the 7-methoxy group is electron-donating, which further disfavors the formation of a negative charge on the benzene ring. Therefore, direct nucleophilic substitution of a group on the benzene portion of the molecule is mechanistically unfavorable under standard SNAr conditions.

C-3 Bromine Substituent Reactivity and Transformation Pathways

The bromine atom at the C-3 position is a versatile synthetic handle, enabling a wide array of transformations, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange. Direct nucleophilic displacement of this vinylic bromide is generally difficult.

Halogen–Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium (Grignard) reagent. wikipedia.org The reaction of an aryl or vinyl bromide with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) can lead to a rapid exchange, placing the lithium atom at the position formerly occupied by the halogen. researchgate.net

For 3-bromo-7-methoxycoumarin, treatment with a strong organolithium base at low temperatures is expected to induce a bromine-lithium exchange, generating a highly reactive 3-lithio-7-methoxycoumarin intermediate.

Mechanism: The reaction is an equilibrium process where the more stable organolithium species is favored. chemistrysteps.com The reaction is typically fast and performed at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as attack on other electrophilic sites in the molecule. wikipedia.org

R-Br + R'-Li ⇌ R-Li + R'-Br

Once formed, the 3-lithiocoumarin intermediate is a powerful nucleophile and can react with a variety of electrophiles (E⁺), such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new substituents at the C-3 position. This pathway provides a crucial method for C-C bond formation.

Cross-Coupling Mechanistic Studies

The C-3 bromine serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involves a catalytic cycle centered on a palladium complex. wikipedia.orgwikipedia.org

Common Catalytic Cycle:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C-Br bond of the 3-bromocoumarin, forming a high-valent Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from an organometallic reagent (e.g., organoboron, organocopper) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

The table below summarizes key cross-coupling reactions applicable to the C-3 position of 3-bromo-7-methoxycoumarin.

| Reaction Name | Coupling Partner | Bond Formed | Typical Conditions | Mechanistic Notes |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂) | C-C (sp²-sp²) | Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., Na₂CO₃, K₂CO₃) | Requires a base to activate the boronic acid for transmetalation. wikipedia.orgorganic-chemistry.org Offers high functional group tolerance. |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | C-C (sp²-sp²) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃), Phosphine Ligand | Proceeds via migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd Catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N, Piperidine) | Involves a dual catalytic cycle where a copper acetylide is formed and undergoes transmetalation with the Pd(II) complex. wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | C-N | Pd Catalyst, Bulky Phosphine Ligand (e.g., BINAP, XPhos), Strong Base (e.g., NaOt-Bu) | Forms an arylpalladium amido complex, from which reductive elimination yields the C-N bond. libretexts.orgwikipedia.orgnumberanalytics.com |

These reactions have been shown to be effective for 3-halocoumarins, providing access to a wide range of 3-aryl, 3-alkenyl, 3-alkynyl, and 3-amino coumarin derivatives. acs.org

Nucleophilic Displacement Pathways

Direct nucleophilic substitution of the bromine at the vinylic C-3 position via an Sₙ2 or SₙAr mechanism is generally not feasible. However, reactions with nucleophiles can occur through alternative pathways, such as a Michael addition-elimination mechanism across the α,β-unsaturated system of the pyrone ring.

In this proposed pathway, a nucleophile would attack the electrophilic C-4 position of the coumarin. This Michael addition would break the C3=C4 double bond and place a negative charge on C-3, which can be stabilized by the adjacent carbonyl group. Subsequent elimination of the bromide ion from C-3 would then reform the double bond, resulting in the net substitution of the bromine atom. This conjugate addition-elimination is a more plausible route for nucleophilic substitution on the pyrone ring than direct displacement at C-3.

Reactivity of the 7-Methoxy Group

The 7-methoxy group is an aryl alkyl ether. The most significant reaction of this functional group is its cleavage under strongly acidic conditions, typically with hydrogen halides like HBr or HI, or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com

Mechanism of Ether Cleavage: The reaction proceeds in two main steps: libretexts.org

Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the methyl carbon in an Sₙ2 reaction, displacing the protonated 7-hydroxycoumarin.

Ar-O-CH₃ + HBr → [Ar-O⁺(H)-CH₃]Br⁻ → Ar-OH + CH₃Br

This demethylation reaction is crucial as it unmasks the 7-hydroxy group. The resulting 7-hydroxycoumarin (umbelliferone) derivative is a key intermediate itself, as the phenolic hydroxyl group can be readily derivatized through reactions like etherification or esterification, providing a route to a vast library of other coumarin analogs. The enzymatic dealkylation of 7-methoxycoumarin (B196161) to 7-hydroxycoumarin is also a known metabolic pathway in biological systems. nih.gov

Radical Reactions and Their Mechanistic Interrogations

Recent research has highlighted the importance of radical pathways in the synthesis and functionalization of coumarin systems. Specifically, radical cascade reactions have emerged as a powerful method for constructing the 3-bromocoumarin scaffold itself. acs.orgresearchgate.net

A plausible mechanism for the formation of 3-bromocoumarins from activated alkynes (e.g., aryl propiolates) involves a visible-light-induced tandem radical process: rsc.orgacs.org

Radical Generation: A bromo radical (Br•) is generated from a source like N-bromosuccinimide (NBS) or tetrabromomethane (CBr₄) under visible light irradiation. acs.orgresearchgate.net

Radical Addition: The bromo radical adds to the α-carbon of the alkyne's triple bond, generating a vinyl radical intermediate.

Intramolecular Cyclization: The vinyl radical undergoes a 5-exo-trig spiro-cyclization onto the aromatic ring to form a spirocyclic radical intermediate.

Rearrangement/Migration: A 1,2-ester migration occurs, leading to a more stable radical intermediate.

Oxidation/Aromatization: The intermediate is then oxidized to form the final, stable 3-bromocoumarin product.

This type of radical cascade demonstrates that the C-Br bond can be installed through complex, multi-step radical pathways. Furthermore, the coumarin nucleus, particularly at the C3-C4 double bond, can participate in photochemically induced reactions, such as [2+2] cycloadditions or other radical-mediated transformations, indicating the broad potential for radical chemistry in modifying this scaffold. nih.gov

Rearrangement Reactions and Associated Mechanisms

A notable rearrangement reaction of 3-halocoumarins, including the 7-methoxy substituted derivative, is the Perkin rearrangement, which results in a ring contraction to form a benzofuran (B130515) derivative. wikipedia.orgnih.gov This transformation is typically achieved under basic conditions.

Perkin Rearrangement of 3-bromo-7-methoxycoumarin

Treatment of 3-bromo-7-methoxycoumarin with a base, such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures, leads to its rearrangement into 6-methoxy-benzofuran-2-carboxylic acid. nih.gov This reaction has been observed to occur under conditions intended for other transformations, such as the Ullmann reaction, indicating the inherent propensity of the 3-bromocoumarin skeleton to undergo this skeletal change in an alkaline environment. nih.gov

The generally accepted mechanism for the Perkin rearrangement involves the following key steps: wikipedia.orgnih.gov

Base-Catalyzed Lactone Ring Opening: The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) or other basic species on the carbonyl carbon (C-2) of the coumarin lactone ring. This results in the cleavage of the ester bond and the formation of a carboxylate and a phenoxide. For 3-bromo-7-methoxycoumarin, this would yield the corresponding dianion of (E)-2-bromo-3-(2-hydroxy-4-methoxyphenyl)acrylic acid. nih.gov

Intramolecular Nucleophilic Attack: The newly formed phenoxide ion then acts as an intramolecular nucleophile, attacking the vinylic carbon bearing the bromine atom (C-3).

Cyclization and Product Formation: This intramolecular nucleophilic substitution results in the formation of a five-membered benzofuran ring with the simultaneous displacement of the bromide ion, yielding the final benzofuran-2-carboxylic acid product.

The table below summarizes the key aspects of this rearrangement reaction.

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- | Potassium carbonate, DMF, 140°C | 6-methoxy-benzofuran-2-carboxylic acid | Perkin Rearrangement | nih.gov |

While the Favorskii rearrangement is a well-known reaction for α-halo ketones that leads to rearranged carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate, purechemistry.orgadichemistry.comwikipedia.org the observed and documented rearrangement for 3-bromocoumarins under basic conditions is the Perkin rearrangement leading to benzofuran derivatives. wikipedia.orgnih.govnih.gov

Derivatization and Advanced Scaffold Functionalization of the Chemical Compound

Synthesis of Novel C-3 Substituted Derivatives

The carbon-bromine bond at the C-3 position of 3-bromo-7-methoxycoumarin is the most labile site for initial derivatization, primarily through cross-coupling reactions or nucleophilic substitution. The electron-withdrawing nature of the lactone carbonyl activates the C-3 position, making the bromine an excellent leaving group.

Palladium-catalyzed cross-coupling reactions are paramount for introducing carbon-carbon and carbon-heteroatom bonds at this position. Key examples include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters provides a straightforward route to 3-aryl- and 3-heteroaryl-7-methoxycoumarins. These reactions are typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base.

Heck-Mizoroki Coupling: This reaction allows for the introduction of alkenyl substituents by coupling the bromo-coumarin with a variety of olefins.

Sonogashira Coupling: The formation of a C(sp)-C(sp²) bond is achieved by reacting the substrate with terminal alkynes, usually under copper and palladium catalysis, yielding 3-alkynylcoumarin derivatives.

Buchwald-Hartwig Amination: This method enables the synthesis of 3-aminocoumarin (B156225) derivatives by coupling with a wide range of primary or secondary amines.

Beyond cross-coupling, direct nucleophilic substitution can be achieved with strong nucleophiles. For instance, treatment with sodium azide (B81097) can yield 3-azidocoumarin, a versatile intermediate for click chemistry or reduction to 3-aminocoumarin. Similarly, reaction with thiols can produce 3-thiocoumarin derivatives. The Knoevenagel condensation is another classic method used to synthesize 3-substituted coumarins, often starting from salicylaldehydes and active methylene (B1212753) compounds. nih.govresearchgate.netgaacademy.org

Table 1: Examples of C-3 Functionalization Reactions

| Reaction Type | Reagents/Catalysts | C-3 Substituent Introduced |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(OAc)₂, base | Aryl group |

| Heck | Alkene, Pd catalyst, base | Alkenyl group |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Amino group |

| Nucleophilic Subst. | Sodium azide (NaN₃) | Azido group (-N₃) |

| Nucleophilic Subst. | Thiol (R-SH), base | Thioether group (-SR) |

Exploration of C-4 and C-6 Functionalization Pathways

While the C-3 position is readily functionalized, modifications at the C-4 and C-6 positions of the 3-bromo-7-methoxycoumarin scaffold allow for further structural diversification.

C-4 Functionalization: The C-4 position can be functionalized, though it often requires starting from a different precursor or employing specific reactions. One powerful method is the Pechmann condensation, which constructs the coumarin (B35378) ring itself. For example, reacting 3-methoxyphenol (B1666288) with a β-ketoester bearing a desired C-4 substituent (and subsequently brominating the C-3 position) is a viable route. A direct approach for C-4 arylation involves the Pechmann reaction of a fluorinated β-keto ester with 3-methoxyphenol, yielding a 4-aryl-7-methoxycoumarin. mdpi.com The C-4 position can also be functionalized via the Baylis-Hillman reaction, which can introduce a (chloromethyl) group that serves as a handle for further modifications. researchgate.net

C-6 Functionalization: The C-6 position, being part of the benzene (B151609) ring, is susceptible to electrophilic aromatic substitution.

Nitration: Treatment with a nitrating mixture (e.g., HNO₃/H₂SO₄) can introduce a nitro group at the C-6 position. The reaction conditions must be carefully controlled to avoid side reactions. sigmaaldrich.com

Halogenation: Introduction of another halogen, such as bromine or chlorine, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups, although the directing effects of the existing methoxy (B1213986) and lactone functionalities must be considered.

The nitro group introduced at C-6 is a particularly useful synthetic handle, as it can be readily reduced to an amino group (e.g., using Fe/HCl or SnCl₂), which can then be diazotized or used in amide coupling reactions. sigmaaldrich.com Fluorinated analogues at the C-6 position have also been synthesized from 4-fluororesorcinol, demonstrating the utility of building the scaffold from pre-functionalized starting materials. nih.gov

Side-Chain Elaboration and Conjugation Strategies

The 7-methoxy group is the primary "side-chain" on the parent 3-bromo-7-methoxycoumarin scaffold and is a key site for elaboration.

A common and powerful strategy is the demethylation of the 7-methoxy group to afford the corresponding 7-hydroxycoumarin derivative. This is typically achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group is significantly more versatile for conjugation than the methoxy ether. It can be:

Alkylated/Etherified: Reacted with a wide range of alkyl halides or tosylates to introduce new ether linkages. This has been used to attach phenylethoxy groups and propargylamine (B41283) moieties, the latter being useful for click chemistry. acs.org

Esterified: Converted to esters through reaction with acyl chlorides or carboxylic acids under coupling conditions.

Converted to a Triflate: Reaction with triflic anhydride (B1165640) yields a 7-triflyloxycoumarin, an excellent substrate for palladium-catalyzed cross-coupling reactions, further expanding derivatization possibilities.

Alternatively, if a different side-chain is introduced at another position (e.g., an alkyl chain at C-3), that chain can be further functionalized. For example, a terminal olefin on a C-3 alkyl chain could undergo hydroboration-oxidation to yield a terminal alcohol, ready for conjugation.

A notable advanced strategy involves the Smiles rearrangement. A 7-hydroxycoumarin can be alkylated with an α-bromoacetamide, and the resulting ether undergoes a tandem O→N Smiles rearrangement and hydrolysis to yield a 7-aminocoumarin (B16596) under mild, metal-free conditions. acs.orgnih.gov This provides an alternative route to C-7 amino functionalization.

Formation of Fused and Bridged Coumarin Architectures

Creating fused and bridged systems from the coumarin scaffold leads to complex, rigid molecules with unique properties. Such architectures can be constructed by forming new rings that incorporate atoms of the original coumarin structure.

Fused Architectures:

Furanocoumarins and Pyranocoumarins: These are common natural product motifs. Starting from a 7-hydroxy-3-bromocoumarin (obtained via demethylation), a furan (B31954) or pyran ring can be fused. For instance, the Pechmann condensation or related cyclizations involving the C-7 hydroxyl and the C-6 or C-8 positions can lead to angular or linear furanocoumarins and pyranocoumarins, respectively. nih.govnih.gov The biosynthesis of these structures often proceeds via prenylation of a 7-hydroxycoumarin. nih.gov

Pyrrolocoumarins: Fused pyrrole (B145914) rings can be constructed. For example, a reaction between a 3-acylcoumarin and an α-aminoketone can lead to the formation of a chromeno[4,3-b]pyrrol-4-one system. mdpi.com

Diels-Alder Reactions: The C3-C4 double bond of the coumarin can act as a dienophile in [4+2] cycloaddition reactions. When reacted with a suitable diene, this reaction forms a new six-membered ring fused to the coumarin core, yielding tetrahydro-6H-benzo[c]chromen-6-ones. sigmaaldrich.comacs.orgscispace.com This is a powerful method for building polycyclic systems.

Bridged Architectures: Bridged systems involve connecting two parts of the coumarin molecule or linking two coumarin units together.

Intramolecular Bridging: This is less common but can be achieved by designing substrates with reactive groups at appropriate positions (e.g., C-4 and C-7) that can be linked by a chain.

Intermolecular Bridging: Two coumarin units can be linked together. For instance, Suzuki cross-coupling reactions using a dibrominated aromatic core and a coumarin arylboronic ester can produce biscoumarin dyes bridged by polycyclic aromatic hydrocarbons. arabjchem.org Another approach involves the photodimerization of coumarins. Irradiation of coumarins can lead to a [2+2] cycloaddition, forming a cyclobutane (B1203170) ring that bridges two coumarin molecules. This has been demonstrated with 7-allyloxycoumarin (B186951) to create dimer-bridged polysilsesquioxanes. acs.org

Development of Polymeric Precursors and Supramolecular Assembly Units

The coumarin scaffold can be incorporated into larger macromolecular structures, such as polymers and supramolecular assemblies, by introducing appropriate functional groups.

Polymeric Precursors: To create coumarin-based polymers, a polymerizable functional group must be attached to the 3-bromo-7-methoxycoumarin core. A common strategy involves converting the 7-methoxy group to a 7-hydroxy group, which can then be reacted with a polymerizable moiety like:

Acryloyl chloride or methacryloyl chloride to form an acrylate (B77674) or methacrylate (B99206) ester.

4-Vinylbenzyl chloride to introduce a styrenic group.

These coumarin-containing monomers can then be polymerized (or co-polymerized with other monomers) via standard techniques like free-radical polymerization to yield polymers where the coumarin unit is a pendant group. Another approach involves creating bifunctional monomers for polycondensation. For example, a coumarin dimer formed by photocycloaddition can be functionalized with two triethoxysilyl groups, which can then undergo sol-gel polymerization to form a coumarin-dimer-bridged polysilsesquioxane, a type of organic-inorganic hybrid polymer. acs.org

Supramolecular Assembly Units: Coumarins can act as guest molecules in host-guest complexes, forming non-covalently bonded supramolecular assemblies. The planar, aromatic structure and potential for hydrogen bonding and electrostatic interactions make them suitable guests for macrocyclic hosts like cyclodextrins. For example, bichromophoric coumarin dyes have been shown to form inclusion complexes with sulfobutylether-β-cyclodextrin (SBE₇βCD). arabjchem.org The confinement of the coumarin within the cyclodextrin (B1172386) cavity can significantly alter its photophysical properties, such as enhancing fluorescence intensity and photostability. The 3-bromo-7-methoxycoumarin scaffold could be similarly encapsulated or functionalized with moieties that promote self-assembly through hydrogen bonding or π-π stacking to form well-ordered nanostructures.

Advanced Spectroscopic and Structural Elucidation of Novel Derivatives and Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including coumarin (B35378) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a coumarin derivative, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are diagnostic. For a compound like 3-bromo-7-methoxy-2H-1-benzopyran-2-one, the aromatic protons on the benzopyran ring typically appear in the downfield region (δ 6.5–8.0 ppm). The proton at the C4 position is characteristically a singlet and highly deshielded due to the adjacent bromine and carbonyl group. The methoxy (B1213986) group protons (-OCH₃) are expected to present as a sharp singlet at approximately δ 3.9 ppm. mdpi.comresearchgate.net

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. udel.edu The carbonyl carbon (C2) of the lactone ring is typically observed in the highly deshielded region of δ 158-165 ppm. scirp.org Carbons bonded to the electronegative oxygen of the methoxy group and the bromine atom also show characteristic downfield shifts. Analysis of related 8-methoxycoumarin (B1348513) derivatives shows methoxy carbon signals around δ 56-57 ppm. mdpi.com The chemical shifts for the carbons of the benzopyran core provide final confirmation of the substitution pattern.

By combining 1D (¹H, ¹³C) and 2D NMR techniques (like COSY, HSQC, and HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of novel derivatives. ceon.rs

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-bromo-7-methoxy-2H-1-benzopyran-2-one

Note: Predicted values are based on data from analogous compounds reported in the literature. mdpi.comresearchgate.netscirp.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights through the analysis of its fragmentation patterns. For 3-bromo-7-methoxy-2H-1-benzopyran-2-one, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₀H₇BrO₃, which corresponds to a molecular weight of approximately 255.06 g/mol . biosynth.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the [M]⁺ and [M+2]⁺ ions appear in an approximate 1:1 ratio.

Electron Ionization (EI) mass spectrometry of coumarins typically induces characteristic fragmentation pathways that are useful for structural confirmation. The mass spectrum of the related 7-methoxycoumarin (B196161) shows a strong molecular ion peak. massbank.eu A primary fragmentation step for coumarins is the loss of a carbon monoxide (CO) molecule from the lactone ring, resulting in a stable benzofuranium radical cation. For 3-bromo-7-methoxy-2H-1-benzopyran-2-one, key fragmentation steps would include:

Loss of CO: The initial loss of carbon monoxide (28 Da) from the molecular ion.

Loss of a methyl radical: Cleavage of the methoxy group to lose a methyl radical (•CH₃, 15 Da).

Loss of bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br, 79/81 Da).

These fragmentation pathways, summarized in the table below, provide a fingerprint that helps to confirm the presence and location of the substituents on the coumarin core.

Table 2: Plausible Mass Spectrometry Fragmentation for C₁₀H₇BrO₃

Note: Fragmentation pattern is predicted based on known fragmentation of coumarin derivatives. massbank.eunist.gov

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

FTIR and UV-Vis spectroscopy are fundamental techniques that provide information on the functional groups and electronic properties of molecules, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a coumarin derivative is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the α,β-unsaturated lactone ring, typically found in the region of 1700-1750 cm⁻¹. researchgate.net Other key vibrational bands for 3-bromo-7-methoxy-2H-1-benzopyran-2-one would include C=C stretching of the aromatic ring, C-O stretching of the ether and lactone groups, and the C-Br stretching vibration. The analysis of related compounds like 7-methoxy-4-bromomethylcoumarin confirms these assignments. nanoient.org

Table 3: Characteristic FTIR Absorption Bands for 3-bromo-7-methoxy-2H-1-benzopyran-2-one

Note: Frequencies are based on data for analogous coumarin derivatives. researchgate.netnanoient.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. The coumarin nucleus is a strong chromophore. Unsubstituted coumarin exhibits two strong absorption bands corresponding to π→π* transitions. For 7-methoxycoumarin derivatives, these bands are typically observed around 290 nm and 320-330 nm. aatbio.comnist.gov The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λₘₐₓ). The electron-donating methoxy group at the 7-position generally causes a red shift. The solvent polarity can also influence the position of these bands. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for 3-bromo-7-methoxy-2H-1-benzopyran-2-one in a Nonpolar Solvent

Note: Values are based on data for analogous 7-methoxycoumarin derivatives. aatbio.comnist.gov

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformation. While the specific crystal structure for 3-bromo-7-methoxy-2H-1-benzopyran-2-one is not detailed in the available literature, extensive crystallographic studies on related coumarin derivatives allow for a robust understanding of their solid-state characteristics. sapub.orgresearchgate.net

Conformational Analysis in the Solid State

Crystallographic studies consistently show that the coumarin ring system is essentially planar. researchgate.netnih.gov For instance, in the structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one, the benzopyran ring system is nearly flat, with only minor deviations of the atoms from the mean plane. researchgate.net Similarly, the analysis of a 6-methoxycoumarin (B106445) derivative reveals a flat chromene ring system. sapub.org This planarity is a key feature of the coumarin scaffold, arising from the fused aromatic and pyrone rings. Substituents attached to the ring, such as the methoxy group and bromine atom in the title compound, would lie nearly in this plane or be slightly displaced from it, and their precise orientation relative to the ring is determined. sapub.orgresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In coumarin derivatives, these interactions are crucial for the stability of the crystal packing.

C-H···O and π-π stacking: Common interactions observed in coumarin crystals include weak C-H···O hydrogen bonds, where a hydrogen atom from an aromatic or methyl group interacts with a carbonyl or ether oxygen atom of a neighboring molecule. sapub.orgresearchgate.netnih.gov These interactions often link molecules into chains or dimers. researchgate.net Additionally, π-π stacking interactions between the electron-rich aromatic rings of adjacent coumarin molecules are frequently observed and contribute significantly to the crystal's cohesion. sapub.org

Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions within a crystal. scirp.orgrsc.org The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. sapub.orgscirp.org

2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. sapub.orgnih.gov These plots show the percentage contribution of each type of contact (e.g., O···H, H···H, C···H) to the total Hirshfeld surface. For example, in 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, O···H/H···O and H···H contacts are the most significant, contributing 34.9% and 33.3%, respectively, to the crystal packing. sapub.org For a bromo-substituted coumarin, additional contacts involving the bromine atom, such as C-H···Br or Br···O, would also be expected and quantifiable. researchgate.net These analyses provide a comprehensive picture of the forces that dictate the supramolecular architecture of these compounds in the solid state.

Table of Compounds Mentioned

Computational Chemistry and Theoretical Investigations of the Chemical Compound and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule.

The HOMO-LUMO transition in molecules like 3-bromo-7-methoxy-2H-1-benzopyran-2-one implies a transfer of electron density, often corresponding to a π → π* transition. mdpi.com This transition is fundamental to the molecule's UV-Vis absorption characteristics. For coumarin (B35378) derivatives, the distribution of HOMO and LUMO orbitals is typically across the benzopyran-2-one core. The specific placement of substituents, such as the bromine atom at the 3-position and the methoxy (B1213986) group at the 7-position, influences the energy levels and spatial distribution of these frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 7-hydroxy-4-phenylcoumarin | -6.21 | -1.89 | 4.32 |

| 5,7-dihydroxy-4-phenylcoumarin | -6.05 | -1.98 | 4.07 |

| 3-bromo-2-hydroxypyridine | -6.880 | -1.475 | 5.405 |

This data is illustrative and based on related compounds; it does not represent the exact values for 3-bromo-7-methoxy-2H-1-benzopyran-2-one.

Global Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), absolute electronegativity (χ), and the electrophilicity index (ω). irjweb.commdpi.com

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive. mdpi.com

Absolute Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ2 / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Absolute Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions, providing a detailed understanding of the mechanism. youtube.com This involves identifying the transition state, which is the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Techniques like relaxed surface scans and nudged elastic band (NEB) methods are employed to locate transition state geometries. youtube.com Once a transition state is found, its structure can be analyzed to understand the bonding changes occurring during the reaction. Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com While specific reaction pathway models for 3-bromo-7-methoxy-2H-1-benzopyran-2-one are not detailed in the provided results, this methodology is generally applicable to study its synthesis, degradation, or reactions with other molecules. The presence of the bromo and methoxy groups would be expected to influence the reaction pathways and transition state energies compared to unsubstituted coumarin.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of molecules. youtube.com